5-HT₆ Receptor Affinity Comparison
SB-271046A demonstrates a 3- to 50-fold higher affinity for the human 5-HT₆ receptor compared to the structurally related antagonist SB-258585 and the earlier antagonist Ro 04-6790. This difference in binding affinity at the target receptor is critical for experiments requiring maximal receptor occupancy at lower, more selective concentrations [1][2].
| Evidence Dimension | pKi (negative log of inhibition constant) at human 5-HT₆ receptor |
|---|---|
| Target Compound Data | pKi = 8.92 (using [³H]-LSD) and pKi = 9.09 (using [¹²⁵I]-SB-258585) |
| Comparator Or Baseline | SB-258585: pKi = 8.53 [3]; Ro 04-6790: pKi = 7.35 [2] |
| Quantified Difference | SB-271046A is ~2.5-fold more potent than SB-258585 (ΔpKi = 0.39) and ~50-fold more potent than Ro 04-6790 (ΔpKi = 1.54) |
| Conditions | Competition binding assay using recombinant human 5-HT₆ receptors expressed in HeLa cell membranes |
Why This Matters
This metric directly informs the working concentration needed for in vitro assays, ensuring researchers can achieve maximal target engagement while minimizing potential off-target effects due to high compound concentrations.
- [1] Routledge, C., Bromidge, S. M., Moss, S. F., Price, G. W., Hirst, W., Newman, H., ... & Middlemiss, D. N. (2000). Characterization of SB‐271046: A potent, selective and orally active 5‐HT6 receptor antagonist. British Journal of Pharmacology, 130(7), 1606-1612. View Source
- [2] Sleight, A. J., Boess, F. G., Bös, M., Levet-Trafit, B., Riemer, C., & Bourson, A. (1998). Characterization of Ro 04-6790 and Ro 63-0563: potent and selective antagonists at human and rat 5-HT6 receptors. British Journal of Pharmacology, 124(3), 556-562. View Source
- [3] Hirst, W. D., Minton, J. A., Bromidge, S. M., Moss, S. F., Latter, A. J., Riley, G., ... & Price, G. W. (2000). Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue. British Journal of Pharmacology, 130(7), 1597-1605. View Source
